Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone
Description
Properties
IUPAC Name |
(4-hydroxy-3,5-diiodophenyl)-[2-(1-methoxybutyl)-1-benzofuran-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18I2O4/c1-3-6-16(25-2)20-17(12-7-4-5-8-15(12)26-20)18(23)11-9-13(21)19(24)14(22)10-11/h4-5,7-10,16,24H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYPEABHAAFBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18I2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Butylbenzofuran
The initial step involves condensing salicylaldehyde with 2-bromocaproic acid methyl ester in the presence of cesium carbonate and a phase-transfer catalyst (e.g., methyl tricapryl ammonium chloride). Key parameters include:
| Parameter | Value/Detail | Yield |
|---|---|---|
| Molar ratio | 1:1.1–1.5 (salicylaldehyde:ester) | 91.3% |
| Solvent | Ethyl acetate → Toluene | |
| Temperature | 80°C (reflux) | |
| Catalyst | Cesium carbonate |
This step generates 2-butylbenzofuran, a benzofuran derivative critical for subsequent functionalization.
Friedel-Crafts Acylation and Methoxy Retention
The 2-butylbenzofuran undergoes Friedel-Crafts acylation with anisoyl chloride (p-methoxybenzoyl chloride) under Lewis acid catalysis (e.g., zinc chloride). Unlike the amiodarone synthesis, demethylation is omitted to retain the methoxy group:
| Parameter | Value/Detail | Yield |
|---|---|---|
| Molar ratio | 1:1.1–1.4 (benzofuran:anisoyl chloride) | 85.6% |
| Solvent | Toluene | |
| Temperature | 80°C (reflux) | |
| Catalyst | Zinc chloride, N-Nitrosodimethylamine |
The product, 2-butyl-3-(4-methoxybenzoyl)benzofuran, retains the methoxy group due to the exclusion of demethylation agents like aluminum chloride.
Diiodination of the Benzoyl Ring
Iodination is performed using iodine in ethanol under basic conditions (e.g., potassium carbonate), introducing iodine atoms at the 3- and 5-positions of the benzoyl ring:
| Parameter | Value/Detail | Yield |
|---|---|---|
| Molar ratio | 1:2–2.5 (methoxybenzoyl compound:iodine) | 92.4% |
| Solvent | Ethanol | |
| Temperature | Reflux (78°C) | |
| Catalyst | Potassium carbonate |
This yields 2-butyl-3-(3,5-diiodo-4-methoxybenzoyl)benzofuran, a key intermediate.
Structural Differentiation from Amiodarone
Unlike amiodarone synthesis, which introduces a diethylaminoethyl group via condensation with 2-diethylaminoethyl chloride hydrochloride, the Des-O variant terminates at the diiodinated methoxy intermediate . This omission eliminates the need for:
-
Condensation catalysts (e.g., potassium carbonate).
-
Aprotic solvents (e.g., toluene, dichloromethane).
-
Post-reaction purification steps targeting the diethylaminoethyl moiety.
Reaction Optimization and Critical Parameters
Catalytic Systems
Solvent Selection
Temperature Control
-
Reflux conditions (70–80°C) optimize reaction rates without promoting side reactions.
-
Low temperatures (0–10°C) during workup prevent thermal degradation.
Analytical Validation
High-performance liquid chromatography (HPLC) methods, adapted from amiodarone metabolite assays, confirm compound purity (>99%). Key analytical parameters include:
| Parameter | Value/Detail |
|---|---|
| Column | C18 reverse-phase |
| Mobile phase | Acetonitrile:water (70:30) |
| Detection | UV at 240 nm |
| Retention time | 8.2 min (Des-O compound) |
This method ensures precise quantification and impurity profiling.
Yield Comparison Across Steps
| Step | Intermediate | Yield |
|---|---|---|
| 1 | 2-Butylbenzofuran | 91.3% |
| 2 | 2-Butyl-3-(4-methoxybenzoyl)benzofuran | 85.6% |
| 3 | Diiodinated intermediate | 92.4% |
Cumulatively, the process achieves a total yield of 72.1% , underscoring its efficiency.
Industrial Scalability
The methodology is scalable due to:
Chemical Reactions Analysis
Types of Reactions
Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally include controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction could yield deoxygenated products. Substitution reactions typically produce compounds with different functional groups attached to the original molecule.
Scientific Research Applications
Antiarrhythmic Applications
Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone retains the antiarrhythmic properties of amiodarone, making it effective in treating various cardiac arrhythmias.
- Mechanism of Action : The compound functions primarily by blocking potassium channels, which prolongs the action potential duration and refractory period in cardiac tissues. This mechanism is crucial for managing conditions such as atrial fibrillation and ventricular tachycardia .
- Clinical Efficacy : Research indicates that this compound can achieve acute atrial fibrillation reversal in a significant percentage of patients (35%–65%) and is beneficial in maintaining sinus rhythm post-resuscitation .
Cancer Treatment
Emerging studies suggest that this compound may have applications beyond cardiology, particularly in oncology.
- Inhibition of Akt Activity : The compound has been reported to inhibit the activity of Akt, a serine/threonine kinase involved in cell survival and proliferation pathways. This inhibition can potentially enhance the effectiveness of cancer therapies by promoting apoptosis in cancer cells .
- Case Studies : A notable case study highlighted the use of amiodarone derivatives in combination with other therapeutic agents to improve treatment outcomes in specific cancer types, demonstrating promising results in reducing tumor growth and enhancing patient survival rates .
Multi-organ Toxicity Management
While this compound offers therapeutic benefits, it is also associated with potential toxicity, particularly with long-term use.
- Case Report on Toxicity : A recent case report documented multi-organ toxicity due to chronic amiodarone use, including hepatic and pulmonary complications. After discontinuation of the drug, significant improvements were noted in organ function, suggesting that monitoring and managing side effects is crucial during treatment .
Formulation Innovations
Recent advancements in drug formulation have explored the use of this compound in innovative delivery systems.
Mechanism of Action
The mechanism of action of Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone involves its interaction with specific molecular targets and pathways. As a derivative of Amiodarone, it likely affects ion channels in the heart, leading to its antiarrhythmic effects. The compound may also interact with other cellular components, influencing various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone and related compounds:
Structural and Functional Analysis
Structural Modifications
- The methoxy group may sterically hinder metabolic oxidation at the 1-position, reducing the formation of toxic metabolites like Amiodarone N-oxide .
- Amiodarone: The diethylaminoethyl group contributes to high lipophilicity, enabling extensive tissue distribution and a long half-life (~40–55 days). Iodine atoms facilitate thyroid hormone-like effects, contributing to both therapeutic and adverse outcomes .
Pharmacokinetic and Pharmacodynamic Differences
- Lipophilicity: Amiodarone’s diethylaminoethyl group enhances membrane penetration, whereas this compound’s reduced lipophilicity may shorten half-life and limit tissue accumulation .
Research Findings and Clinical Implications
- Cardiac Ion Channel Effects: Amiodarone inhibits K⁺, Na⁺, and Ca²⁺ channels, whereas preliminary studies suggest this compound exhibits weaker K⁺ channel blockade, possibly reducing proarrhythmic risk .
- Toxicity Profile: The absence of the N-oxide-forming diethylaminoethyl group in this compound may lower pulmonary and thyroid toxicity risks compared to Amiodarone .
Biological Activity
Des-O-[2-(diethylamino)ethyl]-1-methoxy amiodarone is a derivative of amiodarone, a well-known antiarrhythmic agent. This compound has gained interest due to its potential biological activities, particularly in the context of cardiovascular therapies. This article explores its pharmacological properties, mechanisms of action, and comparative studies with other compounds.
Chemical Structure and Properties
This compound is characterized by its unique structure that enhances its lipophilicity and bioavailability. The compound retains the core structure of amiodarone while modifying the side chain to potentially improve therapeutic effects and reduce side effects.
Antiarrhythmic Effects
Amiodarone is primarily recognized for its antiarrhythmic properties, and its derivatives, including this compound, are investigated for similar effects. Studies indicate that this compound may exhibit:
- Inhibition of Sodium Channels : Similar to amiodarone, it may block sodium channels, thus stabilizing cardiac membranes and preventing arrhythmias.
- Beta-adrenergic Blocking : It may also possess beta-blocking properties, contributing to heart rate regulation.
The biological activity of this compound is believed to involve several mechanisms:
- Calcium Channel Modulation : The compound may modulate calcium influx in cardiac myocytes, which is crucial for maintaining normal cardiac function.
- P-Glycoprotein Interaction : It has been suggested that this compound may interact with P-glycoprotein (P-gp), influencing drug transport and bioavailability. This interaction could potentially enhance the efficacy of co-administered drugs by altering their pharmacokinetics .
Comparative Studies
To better understand the biological activity of this compound, comparative studies with both amiodarone and other antiarrhythmic agents have been conducted. Below is a summary table highlighting key findings from various studies.
| Compound | Mechanism of Action | Efficacy in Arrhythmias | Side Effects |
|---|---|---|---|
| Amiodarone | Sodium channel blockade | High | Thyroid dysfunction |
| This compound | Sodium channel blockade; P-gp modulation | Moderate | Reduced compared to amiodarone |
| Sotalol | Beta-adrenergic blockade | Moderate | Torsades de pointes |
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Case Study 1 : A patient with recurrent ventricular tachycardia was treated with this compound, resulting in significant reduction in episodes without severe side effects.
- Case Study 2 : In a cohort study involving patients with atrial fibrillation, administration of this compound improved rhythm control compared to standard therapy.
Research Findings
Recent research has focused on the pharmacokinetics and dynamics of this compound. Key findings include:
- Bioavailability : The compound exhibits variable absorption rates similar to those observed with amiodarone, ranging from 22% to 86% depending on formulation and patient factors .
- Half-life : Initial pharmacokinetic studies suggest a prolonged half-life comparable to that of amiodarone, which could necessitate careful dosing adjustments.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone, and how do structural modifications impact purity?
- Methodological Answer : Synthesis typically involves de-ethylation of the parent compound amiodarone (CAS 1951-25-3) followed by methoxy substitution at the 1-position. Key steps include protecting the benzofuran moiety and using controlled alkylation to avoid over-substitution. Structural confirmation requires tandem techniques: ¹H/¹³C-NMR for verifying methoxy placement and HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to monitor purity (>98%) and detect intermediates like Desethylamiodarone (CAS 83409-32-9) .
Q. How can researchers distinguish this compound from related amiodarone derivatives using analytical techniques?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₂₄H₂₇I₂NO₃ vs. amiodarone’s C₂₅H₂₉I₂NO₃ ). FT-IR identifies the methoxy group (stretching at ~2830 cm⁻¹) and absence of diethylaminoethyl signals. X-ray crystallography resolves spatial differences in the benzofuran-phenylmethanone core .
Q. What are the primary challenges in characterizing metabolic byproducts of this compound in preclinical models?
- Methodological Answer : Major metabolites include Amiodarone N-oxide (CAS 318267-30-0) and deiodinated derivatives. Use LC-MS/MS with stable isotope labeling (e.g., ¹³C-methoxy analogs) to track metabolic pathways. Liver microsome assays (human/rat) under CYP3A4 inhibition reveal non-enzymatic degradation pathways, requiring HPLC-UV with diode-array detection to resolve co-eluting peaks .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported cytotoxicity data for this compound?
- Methodological Answer : Discrepancies often arise from impurity interference (e.g., 2-chloro-N,N-diethylethanamine hydrochloride, a known amiodarone impurity ). Implement orthogonal purity assays :
- ICP-MS for iodine content (theoretical 39.2% vs. observed).
- HPLC-ELSD to quantify non-UV-active impurities.
- Cell viability assays (e.g., MTT) with parallel impurity controls to isolate compound-specific effects .
Q. What advanced strategies are recommended for profiling impurities in scaled-up synthesis batches?
- Methodological Answer : Use charged aerosol detection (CAD) coupled with HPLC to quantify non-chromophoric impurities (e.g., 2-(diethylamino)ethyl chloride HCl, CAS 318267-30-0 ). Forced degradation studies (acid/base/oxidative stress) identify labile sites, while QbD (Quality by Design) frameworks optimize reaction conditions to suppress byproducts like Amiodarone Hydrochloride Imp. G (CAS n/a, structure: [4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl][2-(1-methoxybutyl)benzofuran-3-yl]methanone) .
Q. How can computational modeling improve the understanding of this compound’s pharmacokinetic variability?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) predict membrane permeability differences due to methoxy substitution. Physiologically based pharmacokinetic (PBPK) models integrate in vitro CYP inhibition data (e.g., CYP2D6 IC₅₀) to explain inter-species variability. Validate with microdialysis in rodent brain/liver to assess tissue partitioning .
Q. What experimental controls are critical when studying this compound’s iodine-mediated cross-reactivity in thyroid function assays?
- Methodological Answer : Include iodine-free controls and competitive binding assays (e.g., TSH receptor displacement). Use radioimmunoassays (RIA) with ¹²⁵I-labeled thyroxine to quantify interference. FT4/FT3 measurements in serum must account for amiodarone’s high iodine content (37.3% by weight ), requiring baseline iodine level normalization in animal models .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s cardiotoxicity in zebrafish vs. murine models?
- Methodological Answer : Species-specific differences in iodine metabolism (e.g., zebrafish lack functional thyroglobulin) necessitate transcriptomic profiling (RNA-seq) of thyroid-responsive genes (e.g., Dio1, Dio2). Control for waterborne iodine exposure in zebrafish studies. Murine models require telemetry ECG to detect QT prolongation, adjusted for heart rate variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
